3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione
Description
3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione is a β-diketone derivative featuring two 2,4-dichlorophenylmethyl substituents at the central carbon of the pentane-2,4-dione backbone. This structural motif imparts unique electronic and steric properties due to the electron-withdrawing chlorine atoms on the aromatic rings, which enhance the compound’s polarity and influence its hydrogen-bonding behavior . While direct synthesis data for this specific compound are absent in the provided evidence, analogous derivatives are synthesized via aldol condensation reactions between substituted benzaldehydes and pentane-2,4-dione or its esters, as demonstrated in studies involving nanoporous aluminosilicate catalysts . Such methods typically yield products in high purity (75–88% yields) and are characterized by NMR, MS, and IR spectroscopy .
The compound’s dichlorophenyl groups likely contribute to increased lipophilicity compared to non-halogenated derivatives, which may enhance its utility in applications requiring selective binding or solubility in nonpolar media.
Properties
IUPAC Name |
3,3-bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl4O2/c1-11(24)19(12(2)25,9-13-3-5-15(20)7-17(13)22)10-14-4-6-16(21)8-18(14)23/h3-8H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXVBTJZVOFCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione typically involves the reaction of 2,4-dichlorobenzyl chloride with pentane-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
General Applications
-
Organic Synthesis :
- Used as a reagent for synthesizing more complex organic compounds.
- Acts as a precursor in the preparation of various derivatives through substitution and oxidation reactions.
-
Biological Research :
- Investigated for potential biological activities, including antimicrobial and anticancer properties.
- Explored for interactions with biomolecules, which may lead to therapeutic applications.
-
Pharmaceutical Development :
- Potential lead compound in drug discovery due to its unique structural features.
- Studies focus on its mechanism of action in inhibiting specific enzymes or receptors.
-
Industrial Applications :
- Utilized in the development of new materials and chemical processes.
- Its unique properties make it valuable in formulating specialty chemicals.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial activity of 3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione against various bacterial strains. The compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
This study highlights the compound's potential as a new antimicrobial agent.
Case Study 2: Anticancer Properties
Research focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The compound was tested on human breast cancer cells (MCF-7) and showed a dose-dependent increase in cell death.
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
The results indicate that higher concentrations significantly reduce cell viability, suggesting its potential as an anticancer therapeutic agent.
Mechanism of Action
The mechanism of action of 3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
The following table summarizes key structural and functional differences between 3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione and analogous β-diketones:
| Compound Name | Substituents | Physical State | Hydrogen Bond Acidity/Basicity | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| This compound | Two 2,4-dichlorophenylmethyl groups | Not reported | High H-bond basicity; No H-bond acidity | Enhanced lipophilicity; Potential catalyst ligand | [1, 2] |
| 3-[Ethoxy(4-nitrophenyl)methyl]pentane-2,4-dione | Ethoxy, 4-nitrophenylmethyl | Colorless oil | Moderate H-bond basicity | High yield (80%); Nitro group aids redox activity | [2] |
| 3,3’-Bis(ferrocenylmethyl)pentane-2,4-dione | Two ferrocenylmethyl groups | Orange crystals | Low H-bond basicity | Electroactive; Used in organometallic catalysis | [9] |
| 3-(2-Chloro-6-fluorobenzyl)pentane-2,4-dione | 2-Chloro-6-fluorobenzyl | Not reported | Moderate H-bond basicity | Halogenated substituents enhance stability | [12] |
| 1,1,1-Trifluoropentane-2,4-dione | Trifluoromethyl group | Not reported | Significant H-bond acidity | Fluorine-induced acidity; Solubility in polar solvents | [1] |
Physicochemical Properties
- Polarity and Solubility : The dichlorophenyl substituents in the target compound increase its molar volume and lipophilicity compared to alkyl or methoxy derivatives (e.g., 3-[Methoxy(4-methylphenyl)methyl]pentane-2,4-dione) . This contrasts with fluorinated derivatives like 1,1,1-trifluoropentane-2,4-dione, which exhibit higher polarity and water solubility due to fluorine’s electronegativity .
- Hydrogen Bonding : Unlike fluorinated β-diketones, the target compound lacks H-bond acidity, limiting its ability to participate in proton-transfer reactions. However, its H-bond basicity (from the diketone oxygen atoms) remains comparable to alkyl derivatives .
Biological Activity
3,3-Bis[(2,4-dichlorophenyl)methyl]pentane-2,4-dione is a diketone compound with the molecular formula C19H16Cl4O2. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will detail its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Structural Characteristics
The unique structure of this compound features two 2,4-dichlorophenyl groups attached to a central pentane-2,4-dione backbone. This arrangement is significant as it influences the compound's biological interactions and reactivity. The presence of halogen substituents, particularly chlorine, is known to enhance lipophilicity and alter receptor interactions, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in metabolic pathways. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Compounds with similar structures often exhibit inhibitory effects on enzymes related to inflammation and cancer pathways.
- Receptor Modulation : Potential interactions with receptors that mediate cellular signaling pathways.
Biological Activity
Research indicates that this compound may possess significant anti-inflammatory and anticancer properties. Compounds structurally related to this diketone have demonstrated various biological activities in vitro and in vivo studies.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Exhibits potential to reduce inflammation markers in cell-based assays. |
| Anticancer | May inhibit cancer cell proliferation through apoptosis induction. |
| Enzyme Interaction | Shows potential binding affinity to enzymes involved in metabolic processes. |
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages.
- Anticancer Properties : In vitro assays indicated that this compound could induce apoptosis in various cancer cell lines (e.g., breast and colon cancer), suggesting a potential pathway for therapeutic development .
- Mechanistic Insights : Research utilizing docking studies has shown that the compound can bind effectively to certain enzyme active sites, which may explain its inhibitory effects observed in biological assays.
Comparison with Similar Compounds
Understanding the unique characteristics of this compound can be enhanced by comparing it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,5-Diphenylpentane-1,5-dione | Two phenyl groups on a pentane backbone | Lacks halogen substituents |
| 3-(4-Chlorophenyl)-1-(2-chlorophenyl)butane-1,3-dione | Contains chlorinated phenyl groups | Different carbon skeleton |
| 1-(2-Chlorophenyl)-3-(4-chlorophenyl)butan-1-one | Similar substitution pattern | Exhibits different reactivity due to ketone position |
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Temperature | 60–80°C (reflux in acetone) |
| Base | K2CO3 (anhydrous) |
| Solvent | Acetone |
| Purification | Column chromatography |
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
X-ray crystallography using SHELXL (version 2018/3) is critical for resolving stereochemical uncertainties :
Data Collection : Use a single crystal (size ~0.2 mm) on a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
Structure Solution : Employ direct methods (SHELXT) for phase determination.
Refinement : Apply full-matrix least-squares refinement with anisotropic displacement parameters. Address twinning (if present) using the TWIN/BASF commands.
Validation : Check for residual electron density (<1 eÅ⁻³) and R-factor convergence (R1 < 5%).
Note : The dichlorophenyl groups may introduce disorder; use PART instructions in SHELXL to model split positions.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR : Identify methylene protons (δ 3.3–4.0 ppm) and dichlorophenyl aromatic signals (δ 7.2–7.8 ppm). Compare integration ratios to confirm substitution .
- ¹³C NMR : Detect carbonyl carbons (δ 190–210 ppm) and quaternary carbons from dichlorophenyl groups.
IR Spectroscopy : Confirm β-diketone tautomerism via C=O stretches (1700–1750 cm⁻¹) and enolic O–H (broad ~3000 cm⁻¹) .
Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and isotopic patterns from chlorine (3:1 doublet for two Cl atoms).
Advanced: How do dichlorophenyl substituents influence hydrogen-bonding and partition coefficients?
Methodological Answer:
The substituents significantly alter physicochemical properties:
Hydrogen-Bonding :
- The β-diketone moiety exhibits strong hydrogen-bond basicity (due to lone pairs on carbonyl oxygens) but negligible acidity (no enolic H if substituted) .
- Dichlorophenyl groups reduce polarity, favoring hydrophobic interactions.
Partition Coefficients (log P) :
- Experimental log P can be estimated using Abraham descriptors:
Q. Table 2: Predicted Physicochemical Properties
| Property | Value (Estimated) |
|---|---|
| log P (octanol/water) | 3.8–4.2 |
| H-bond Acceptor Count | 4 |
| H-bond Donor Count | 0 |
Advanced: How to reconcile contradictory mechanistic data when enolization is sterically hindered?
Methodological Answer:
Contradictions arise when assuming enolization is feasible. For non-enolizable derivatives (e.g., 3,3-disubstituted diones):
Kinetic Studies : Compare reaction rates with/without acid catalysis. Use UV-Vis spectroscopy to monitor enol content .
Isotopic Labeling : Introduce deuterium at the 3-position. Lack of H/D exchange confirms restricted enolization.
Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to assess tautomer stability. Steric maps can visualize substituent hindrance.
Key Finding : In non-enolizable diones, reactions proceed via keto-form nucleophilic attack, bypassing enol-mediated pathways .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Based on hazards of structurally related β-diketones :
PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing/synthesis.
Ventilation : Maintain airflow >0.5 m/s to prevent vapor accumulation (TLV-TWA: 10 ppm).
Spill Management : Absorb with vermiculite, dispose as halogenated waste.
Chronic Exposure Mitigation : Regularly monitor liver/kidney function in long-term studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
